Product packaging for Solvent orange 56(Cat. No.:CAS No. 12227-68-8)

Solvent orange 56

Cat. No.: B081382
CAS No.: 12227-68-8
M. Wt: 887.7 g/mol
InChI Key: UWONCBFTAQWRFD-UHFFFAOYSA-M
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Description

Overview of Solvent Dyes as a Chemical Class in Contemporary Research

Solvent dyes represent a distinct class of colorants characterized by their solubility in organic solvents and their insolubility in water. mst.dk This property makes them suitable for coloring substances such as plastics, waxes, mineral oils, inks, and leather. mst.dkmade-in-china.com In contemporary research, a significant focus is placed on metal-complex solvent dyes. These dyes, which consist of a dye molecule coordinated with a metal ion, are recognized for their superior properties, including excellent solubility and miscibility in a wide array of organic solvents, high light and heat fastness, and strong color strength compared to standard solvent dyes. made-in-china.comcolorcominternational.com Their compatibility with various synthetic and natural resins further enhances their industrial and research appeal. colorcominternational.com

The Significance of Azo Chromophores in Synthetic Colorants Research

Azo dyes are the most extensive and versatile class of synthetic organic colorants, constituting approximately 60-70% of all dyes used in industrial applications. ekb.egresearchgate.net The defining feature of these compounds is the presence of one or more azo groups (-N=N-), which act as the primary chromophore responsible for the color. mst.dkekb.egdavuniversity.org The aromatic systems attached to the azo linkage can be modified extensively, allowing for the synthesis of a wide spectrum of colors, primarily in the range of yellow, orange, red, brown, and violet. mst.dkekb.eg The relative ease of synthesis through diazotization and coupling reactions, coupled with their low cost and high molar extinction coefficients, makes azo colorants a cornerstone of synthetic dye research and industry. ekb.eg Research continues to explore new azo dye derivatives, including those incorporating heterocyclic scaffolds, to develop colorants with novel properties. rsc.org

Positioning of Solvent Orange 56 within the Azo Solvent Dye Class for Scholarly Inquiry

This compound, identified by CAS Registry Number 12227-68-8 and Colour Index number 18745:1, is classified as a metal-complex monoazo solvent dye. made-in-china.comworlddyevariety.com Its molecular structure is based on a single azo linkage, placing it firmly within the azo dye family. worlddyevariety.com The manufacturing process involves the diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, which is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. worlddyevariety.comchemicalbook.com The resulting compound is subsequently heated in an aqueous solution with a chromium source, such as chromium formate, to form the final metal-complex dye. worlddyevariety.comchemicalbook.com This chromium complex structure is reflected in its molecular formula, cited as C32H23CrN10O14S2. made-in-china.comcolorcominternational.comdimacolor.com As a scholarly subject, this compound serves as an exemplar of a specialized solvent dye, demonstrating properties such as good heat resistance (up to 180 °C) and specific solubility characteristics, being soluble in ethanol (B145695) and slightly soluble in cellosolve. worlddyevariety.com

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 12227-68-8 worlddyevariety.comchemicalbook.com
C.I. Number 18745:1 worlddyevariety.com
Molecular Formula C32H23CrN10O14S2 made-in-china.comcolorcominternational.comdimacolor.com
Molecular Weight 887.71 g/mol dimacolor.com
Appearance Orange Powder made-in-china.comcolorcominternational.com
Class Metal-Complex Monoazo Solvent Dye made-in-china.comworlddyevariety.com
Heat Resistance 140-180 °C colorcominternational.comworlddyevariety.com

| Solubility | Soluble in ethanol, slightly soluble in Cellosolve | worlddyevariety.comchemicalbook.com |

Note: Data is compiled from various chemical supplier and dye information databases. Some sources also list a pre-complexation formula of C16H13N5O7S. worlddyevariety.comchemicalbook.com

Current Research Landscape and Identified Knowledge Gaps in this compound Studies

The research landscape for azo dyes as a broad class is extensive, covering areas from novel synthesis methods and applications to environmental fate and toxicology. ekb.egrsc.orgnih.gov However, specific academic research focusing solely on this compound is notably sparse in publicly available literature. Most of the available data comes from technical data sheets provided by chemical manufacturers, which primarily detail its application properties like solubility, heat resistance, and use in materials like inks and wood stains. made-in-china.comcolorcominternational.comworlddyevariety.com

Significant knowledge gaps exist for the azo dye class in general, which can be extrapolated to this compound. These include a deeper understanding of the molecular mechanisms of genotoxicity, the interactions of these dyes and their metabolites with biological macromolecules like DNA, and their complete metabolic fate in various environmental and biological systems. nih.govmdpi.com For instance, recent studies have highlighted the need to understand how gut microbes metabolize azo dyes and the potential impacts of the resulting compounds. uoguelph.ca While computational studies have begun to characterize the DNA binding modes of some genotoxic azo dyes, such specific molecular-level investigations for this compound are absent. mdpi.com

Therefore, the primary knowledge gap for this compound is the lack of fundamental scientific studies. There is a need for research to move beyond industrial application data to explore its specific toxicological profile, potential for bioaccumulation or degradation, and the precise nature of its interactions within the matrices it colors.

Table 2: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 164585
3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid 71490
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one 6848
Ethanol 702
Cellosolve (2-Ethoxyethanol) 8165
Chromium 23976
Solvent Orange 2 17565
Solvent Orange 60 82346

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H23CrN10O14S2 B081382 Solvent orange 56 CAS No. 12227-68-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

chromium(3+);3-(dioxidoamino)-5-[(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonate;hydron;3-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O7S.C16H11N5O7S.Cr/c2*1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;/h2-8,22-23H,1H3,(H,26,27,28);2-8H,1H3,(H,26,27,28);/q;-2;+3/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWONCBFTAQWRFD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].[H+].CC1=NN(C(=C1N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1=NN=C2C=C(C=C(C2=O)S(=O)(=O)[O-])N([O-])[O-])C3=CC=CC=C3.[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23CrN10O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401014769
Record name Chromate(3-), bis(3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-2-hydroxy-5-nitrobenzenesulfonato(3-))-, trihydrogen
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

887.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13463-42-8, 12227-68-8
Record name EINECS 236-672-9
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromate(3-), bis[3-[2-[4,5-dihydro-3-methyl-5-(oxo-.kappa.O)-1-phenyl-1H-pyrazol-4-yl]diazenyl-.kappa.N1]-2-(hydroxy-.kappa.O)-5-nitrobenzenesulfonato(3-)]-, hydrogen (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chromate(3-), bis(3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-2-hydroxy-5-nitrobenzenesulfonato(3-))-, trihydrogen
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trihydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulphonato(3-)]chromate(3-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chromate(3-), bis[3-[2-[4,5-dihydro-3-methyl-5-(oxo-κO)-1-phenyl-1H-pyrazol-4-yl]diazenyl-κN1]-2-(hydroxy-κO)-5-nitrobenzenesulfonato(3-)]-, hydrogen (1:3)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Advanced Chemical Transformations of Solvent Orange 56

Established Synthetic Pathways for Metal-Complex Azo Solvent Dyes

The conventional manufacturing of Solvent Orange 56, a chromium-complex azo dye, follows a well-established two-stage synthetic sequence. This process first involves the creation of a monoazo dye, which then acts as a ligand in a subsequent metal complexation reaction. google.com

The initial phase in the synthesis of this compound is the production of its precursor, C.I. Solvent Orange 5. This is achieved through a classic diazotization and azo coupling reaction. worlddyevariety.comchemicalbook.com The process begins with the diazotization of a primary aromatic amine, which converts the amine group into a highly reactive diazonium salt. nih.gov This reaction is typically carried out in an acidic medium at low temperatures (0–5 °C) using a source of nitrous acid, such as sodium nitrite (B80452), to ensure the stability of the diazonium salt. nih.govgoogle.com

For this compound, the specific aromatic amine used is 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid. worlddyevariety.comchemicalbook.com The resulting diazonium salt is then immediately reacted with a coupling component. The coupling component is an electron-rich molecule, which, for this compound, is 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. worlddyevariety.comchemicalbook.com This electrophilic aromatic substitution reaction forms the stable azo (-N=N-) bridge, which is the chromophore responsible for the dye's color. ekb.eg

Table 1: Reactants in the Synthesis of the this compound Precursor

Role Chemical Compound
Diazo Component 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid
Coupling Component 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

The final step in the synthesis of this compound is the formation of a metal complex. The monoazo dye produced in the previous step acts as a ligand, chelating with a metal ion. echemcom.com For this compound, the metal used is chromium. worlddyevariety.com The process involves heating the precursor azo dye with a chromium-yielding agent, specifically chromium formate, in an aqueous solution. worlddyevariety.comchemicalbook.com This reaction is conducted at elevated temperatures, around 130 °C, for several hours to ensure the completion of the complexation. worlddyevariety.com

During this process, the chromium ion coordinates with the azo dye molecule, typically at sites that can readily donate lone pairs of electrons, such as the oxygen of the hydroxyl group and a nitrogen atom of the azo group. echemcom.comiiardjournals.org This coordination forms stable chelate rings, resulting in a 1:2 chromium complex, where two dye molecules are complexed with a single chromium atom. google.com This metal complex structure enhances the dye's properties, including its light fastness and thermal stability. iiardjournals.org

Diazotization and Coupling Reactions in this compound Synthesis

Exploration of Sustainable and Novel Synthesis Approaches for Azo Dyes

In response to growing environmental concerns, significant research has been dedicated to developing greener and more efficient methods for synthesizing azo dyes. These modern approaches aim to reduce or eliminate the use of hazardous solvents, decrease energy consumption, and simplify reaction procedures. scirp.org

A key area of green chemistry is the development of solvent-free reaction conditions. For azo dye synthesis, mechanochemistry, or grinding, has emerged as a promising alternative. researchgate.net This technique involves grinding solid reactants together, often with a solid acid catalyst, at room temperature. rsc.org This method has been successfully used for the diazotization of aromatic amines and subsequent coupling reactions. kashanu.ac.ir

Researchers have demonstrated the synthesis of azo dyes by grinding aromatic amines, sodium nitrite, and a coupling component in the presence of solid acid catalysts like nano silica-supported boron trifluoride (nano BF3·SiO2) or sulfonic acid-functionalized magnetic nanoparticles. rsc.orgtandfonline.com These solvent-free methods offer several advantages, including the elimination of toxic and expensive organic solvents, simpler product isolation, and often faster reaction times with high yields. researchgate.netkashanu.ac.ir The stability of the diazonium salts can also be enhanced when supported on these solid catalysts. tandfonline.com

The principles of green chemistry are being broadly applied to azo dye synthesis to minimize environmental impact. This includes using less hazardous chemicals and developing more sustainable reaction protocols. One approach is the replacement of strong mineral acids like hydrochloric acid and sulfuric acid, which are traditionally used in diazotization, with greener alternatives. digitellinc.com For instance, alginic acid, a biodegradable and non-toxic polysaccharide derived from brown algae, has been successfully used as an acidic medium for diazotization. digitellinc.com Notably, alginic acid was shown to be recyclable for multiple reaction cycles. digitellinc.com

Another green methodology involves using methyl nitrite as a clean diazotizing agent, which avoids the formation of dark decomposition byproducts often associated with nitrous acid. scirp.org These approaches focus on creating environmentally benign processes that maintain high efficiency and product yields. scirp.org

Microwave-assisted synthesis has become a popular technique for accelerating organic reactions, including the synthesis of azo dyes. isca.me Microwave irradiation provides rapid and uniform heating of the reaction mixture, which is a significant advantage over conventional heating methods. asianpubs.org This leads to a dramatic reduction in reaction times, often from hours to just a few minutes, along with increased product yields and cleaner reactions. isca.meresearchgate.net

A metal-free, microwave-assisted protocol has been developed for the rapid synthesis of unsymmetrical azo dyes by coupling nitroarenes with aromatic amines. doaj.orgnih.gov This method has been shown to produce a range of azo dyes in yields of up to 97% within minutes. researchgate.net The efficiency of microwave synthesis makes it a highly attractive and sustainable alternative for the industrial production of dyes. asianpubs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Azo Dye Synthesis

Parameter Conventional Heating Method Microwave-Assisted Method
Reaction Time Several hours 2-5 minutes
Energy Consumption High Low
Product Yield Moderate to Good High to Excellent (up to 97%) researchgate.net
Heating Mechanism Conduction/Convection (Slow, Non-uniform) Dielectric Polarization (Rapid, Uniform) isca.me

| Solvent Use | Often requires high-boiling point solvents | Can often be performed with less solvent or in benign solvents |

Green Chemistry Principles and Methodologies in Dye Synthesis

Chemical Modification and Derivative Synthesis of this compound

The performance and application scope of this compound, a metal-complex azo dye, can be significantly broadened through strategic chemical modifications and the synthesis of novel derivatives. These transformations focus on altering the molecular structure to enhance inherent properties or to introduce new functionalities, thereby tailoring the dye for specialized, high-performance applications.

Structural Modifications for Advanced Performance Characteristics

Structural modifications of metal-complex azo dyes like this compound are primarily aimed at improving key performance indicators such as thermal stability, lightfastness, and solubility in various media. These modifications can be targeted at either the organic azo ligand or the central chromium ion.

The stability and color intensity of azo dyes can be enhanced through carefully designed synthetic strategies. ijarsct.co.in The introduction of specific functional groups onto the aromatic rings of the azo ligand is a common approach. For instance, the incorporation of electron-withdrawing or electron-donating groups can influence the electron density distribution across the conjugated system, which in turn affects the dye's color and stability. researchgate.net Research on other metal-azo dyes has shown that complexation with metal ions like Ni²⁺, Cu²⁺, Zn²⁺, and Co²⁺ can lead to bathochromic (deepening of color) shifts in the absorption spectra and improved thermal stability, with some metal-azo dyes being stable up to 300°C. researchgate.net

For this compound, which is a chromium complex, modifications could involve altering the substituents on the pyrazolone (B3327878) or the phenyl rings of the parent azo structure. This could lead to enhanced performance characteristics as shown in the table below, based on general principles observed in similar dye classes.

Modification Strategy Targeted Performance Enhancement Rationale
Introduction of electron-withdrawing groups (e.g., -NO₂, -CN)Improved lightfastness, altered shadeStabilization of the molecule's excited state, leading to less degradation upon exposure to light.
Incorporation of bulky substituents (e.g., -t-butyl)Increased solubility in organic solvents, improved thermal stabilitySteric hindrance can prevent dye aggregation and π-π stacking, which often leads to higher solubility and resistance to thermal degradation.
Chelation with different metal ions (e.g., Co, Ni)Variation in color, potential improvement in fastness propertiesThe nature of the metal center significantly influences the geometry and electronic structure of the complex, directly impacting its color and stability. ekb.eg
Introduction of long alkyl chainsEnhanced solubility in non-polar media (oils, waxes)Increases the lipophilicity of the dye molecule, making it more compatible with hydrocarbon-based solvents and polymers.

The complexation of azo dyes with chromium(III) is a well-established method for producing dyes with excellent light and wash fastness, particularly for substrates like leather and polyamide fibers. tubitak.gov.trbohrium.comosf.io Further enhancements to these properties in this compound could be achieved by synthesizing derivatives of the ligand that allow for a more stable or rigid coordination environment around the chromium ion.

Synthesis of Novel this compound Derivatives for Specific Applications

The synthesis of novel derivatives of this compound can unlock its potential for use in advanced technological applications beyond traditional coloring. By introducing specific functional groups, the dye can be endowed with new properties, making it suitable for use in fields such as materials science and electronics.

One area of interest is the development of functional dyes for applications like nonlinear optics or as molecular sensors. The synthesis of azo dye derivatives containing heterocyclic scaffolds such as pyrazole, imidazole, or thiazole (B1198619) has been shown to yield compounds with interesting biological and pharmacological properties. nih.govrsc.org By analogy, derivatizing the parent structure of this compound with such heterocyclic moieties could lead to new materials with unique photo-physical or biological activities.

The general synthetic pathway to such derivatives would involve the multi-step synthesis of a modified azo ligand, followed by metallization with a chromium salt, similar to the general synthesis of chromium-complex azo dyes. bohrium.comosf.io

The table below outlines potential novel derivatives of this compound and their targeted applications.

Derivative Class Synthetic Approach Targeted Application Underlying Principle
Polymerizable Derivatives Introduction of a reactive group (e.g., vinyl, acrylate) onto the ligand.Covalently bonded colorants for plastics and textiles.The reactive group allows the dye to be chemically incorporated into a polymer backbone, preventing migration and improving fastness. google.com
Derivatives with Enhanced UV Absorption Incorporation of moieties known for UV absorption, such as benzophenone (B1666685) derivatives.UV-protective coatings and textiles.The dye molecule can be engineered to absorb harmful UV radiation, protecting the substrate or the user. researchgate.net
Derivatives for Optical Data Storage Synthesis of ligands that form highly stable metal complexes with high refractive indices.Recording layer in optical discs (e.g., DVD-R).Metal-azo dyes can exhibit high thermal stability and a significant change in optical properties upon laser irradiation, which is essential for data recording. researchgate.net
Bio-functional Derivatives Attachment of biocompatible or bioactive groups.Probes for biological imaging or antimicrobial materials.The inherent color of the dye combined with a specific biological activity can be utilized for specialized biomedical applications. nih.gov

For example, a novel derivative for use in high-performance plastics could be synthesized by first preparing an azo ligand containing a polymerizable group like a methacrylate. This functionalized ligand would then be complexed with chromium. The resulting this compound derivative could then be co-polymerized with other monomers to create a colored plastic where the dye is an integral part of the polymer structure, offering superior stability and permanence.

Advanced Spectroscopic and Physico Chemical Characterization Techniques for Solvent Orange 56

Vibrational Spectroscopy Applications (e.g., Infrared, Raman) for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy has been utilized to characterize various solvent dyes, confirming that different samples of the same dye exhibit very similar infrared spectra. wordpress.com For azo dyes, IR spectroscopy can identify characteristic bands associated with the azo linkage (-N=N-), aromatic rings, and any substituent groups present in the molecule. The analysis of these spectral fingerprints aids in confirming the molecular structure. acs.org For instance, the presence of hydroxyl (-OH) and carboxylate groups can be identified by their characteristic absorption bands. acs.org

Raman spectroscopy offers complementary information to IR spectroscopy. researchgate.net It is particularly useful for analyzing symmetric vibrations and has been applied to the study of various synthetic dyes. researchgate.net While challenges such as fluorescence can sometimes interfere with Raman analysis of dyes, techniques like Surface-Enhanced Raman Spectroscopy (SERS) can significantly enhance the signal and provide detailed structural information, even for non-water-soluble dyes like solvent dyes. researchgate.net The selection of the excitation laser wavelength is crucial to minimize fluorescence and maximize the Raman signal. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of organic compounds. rsc.orgmdpi.com Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework. pitt.edupitt.edu

In the analysis of azo dyes, ¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to one another through spin-spin coupling. researchgate.net Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). ucla.eduwashington.edu For example, aromatic protons will resonate in a specific region of the spectrum, and their splitting patterns (singlet, doublet, triplet, etc.) provide information about adjacent protons. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. mdpi.com Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. pitt.edu For Solvent Orange 56, ¹³C NMR would confirm the presence of aromatic carbons, carbons in the pyrazolone (B3327878) ring, and any methyl or other aliphatic carbons. The use of deuterated solvents is standard practice for dissolving the sample, and their residual signals must be accounted for during spectral interpretation. ucla.eduscribd.com

Table 1: Representative NMR Data for Similar Azo Dye Structures This table provides illustrative data based on common chemical shifts for functional groups found in related azo dye structures, as specific experimental data for this compound was not available in the search results.

Nucleus Chemical Shift Range (ppm) Multiplicity Assignment
¹H 7.0 - 8.5 Multiplet Aromatic Protons
¹H 2.0 - 2.5 Singlet Methyl Protons
¹³C 110 - 160 - Aromatic & Azo-group Carbons
¹³C 160 - 180 - Carbonyl Carbon (in pyrazolone ring)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Colorimetric Research

UV-Visible spectroscopy is a fundamental technique for studying colored compounds like this compound. pharmacyconcepts.inslideshare.net It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. pharmacyconcepts.in The wavelength of maximum absorption (λmax) is a key characteristic of a dye and is directly related to its color.

For this compound, the orange color arises from its absorption of light in the blue-green region of the visible spectrum. worlddyevariety.com The UV-Vis spectrum of an azo dye is characterized by distinct absorption bands resulting from π→π* and n→π* electronic transitions within the chromophore, which includes the azo group and the aromatic rings. pharmacyconcepts.in

The UV-Vis absorption spectrum of a dye is intimately linked to its molecular structure. researchgate.netplos.org Alterations to the molecular structure, such as the introduction or modification of substituent groups, can lead to predictable shifts in the λmax. These shifts are categorized as:

Bathochromic shift (red shift): A shift to a longer wavelength.

Hypsochromic shift (blue shift): A shift to a shorter wavelength.

Hyperchromic effect: An increase in absorption intensity.

Hypochromic effect: A decrease in absorption intensity.

The polarity of the solvent can also influence the position and intensity of the absorption bands. slideshare.net For this compound, which is soluble in ethanol (B145695) and slightly soluble in cellosolve, its UV-Vis spectrum would be expected to show some solvent-dependent shifts. worlddyevariety.comchemicalbook.com The study of these structure-property relationships is crucial for designing new dyes with specific desired colors and properties. mdpi.com

Mass Spectrometry and Elemental Analysis for Compositional Verification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. uni-marburg.deucf.edu In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). mdpi.com High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C16H13N5O7S), the expected molecular weight is 419.37. worlddyevariety.com Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. mdpi.com

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) within a compound. This data is used to determine the empirical formula of the molecule. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula to verify its accuracy. This technique, in conjunction with mass spectrometry, provides definitive confirmation of the chemical composition of this compound. copernicus.org

Table 2: Elemental Composition of this compound (C16H13N5O7S)

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.011 16 192.176 45.83%
Hydrogen H 1.008 13 13.104 3.13%
Nitrogen N 14.007 5 70.035 16.70%
Oxygen O 15.999 7 111.993 26.71%
Sulfur S 32.06 1 32.06 7.64%

| Total | | | | 419.368 | 100.00% |

Advanced Electrochemical Characterization of this compound

Electrochemical techniques are employed to study the redox properties of electroactive molecules like azo dyes. mdpi.commdpi.com The azo group (-N=N-) is known to undergo redox reactions, and studying this behavior provides insight into the molecule's electronic structure and potential applications in areas like electrochemical sensors. nih.govacs.org

Cyclic voltammetry (CV) is a primary voltammetric technique used to investigate the redox behavior of compounds. researchgate.netresearchgate.net In a CV experiment, the potential applied to a working electrode is scanned linearly versus time, and the resulting current is measured. For an azo dye, the voltammogram would typically show peaks corresponding to the reduction of the azo group and potentially its subsequent oxidation. researchgate.net

The potential at which these peaks occur provides information about the thermodynamics of the redox process, while the peak current can be related to the concentration of the dye, making it a useful quantitative tool. researchgate.net The electrochemical behavior, such as the reversibility of the redox process, can be influenced by factors like the solvent, pH, and the molecular structure of the dye. researchgate.netresearchgate.net For instance, studies on similar dyes like Acid Orange 7 have shown that the solvent can significantly affect the oxidation potential. researchgate.net Square-wave voltammetry is another sensitive technique that can be used for quantitative determination, often providing lower detection limits. mdpi.com

Elucidation of Electrochemical Oxidation Mechanisms

The electrochemical behavior of azo dyes, such as this compound, is fundamentally linked to the electroactive nature of the azo group (-N=N-), which typically serves as the primary center for redox reactions. mdpi.comnih.gov While specific detailed studies on the electrochemical oxidation mechanism of this compound are not extensively documented in publicly available research, the mechanism can be inferred from the well-studied behavior of similar azo dyes. The oxidation process is crucial for the development of electrochemical sensors and degradation technologies.

Research on related compounds, such as Solvent Orange 7, provides insight into the likely electrochemical oxidation behavior of this compound. For instance, studies using voltammetric techniques have demonstrated that azo dyes exhibit well-defined oxidation peaks. A study on Solvent Orange 7 using a glassy carbon electrode identified a distinct oxidation peak at a potential of +0.70 V versus a silver/silver chloride (Ag/AgCl) reference electrode. mdpi.comnih.gov This indicates that the dye undergoes an oxidation reaction at a specific electrical potential.

The electrochemical oxidation of azo dyes generally involves the transfer of electrons from the dye molecule to the electrode surface. This process can be influenced by several factors, including the molecular structure of the dye, the pH of the solution, the solvent used, and the type of electrode material. researchgate.netresearchgate.net For many synthetic orange dyes, the oxidation process can lead to the cleavage of the azo bond, resulting in the formation of various degradation products. mdpi.com

The general mechanism for the electrochemical oxidation of a monoazo dye at an anode can be proposed to involve the following key steps:

Initial Electron Transfer: The process begins with the transfer of an electron from the azo linkage, which is the most electron-rich part of the molecule, to the anode. This results in the formation of a radical cation.

Reaction with Oxidizing Species: In aqueous solutions, electrochemically generated oxidizing species, such as hydroxyl radicals (•OH), can attack the dye molecule. This indirect oxidation pathway often plays a significant role in the degradation of the dye.

Azo Bond Cleavage: The attack by oxidizing species or further electron transfer can lead to the cleavage of the -N=N- double bond. This is a critical step in the decolorization of the dye solution, as the azo group is the primary chromophore responsible for the dye's color.

Formation of Intermediates and Final Products: The cleavage of the azo bond results in the formation of aromatic amines and other intermediate organic compounds. Further oxidation can break down these intermediates into smaller, less complex molecules, potentially leading to complete mineralization into CO2, water, and inorganic ions under ideal conditions.

Studies on Acid Orange 7, another azo dye, have shown that the oxidation is an irreversible, one-electron transfer process. researchgate.net The solvent can significantly affect the ease of oxidation; for example, the oxidation of Acid Orange 7 is facilitated in solvents with strong electron-donating properties like dimethyl sulfoxide (B87167) (DMSO) compared to water. researchgate.net This is due to the stabilization of the resulting cationic species by the solvent molecules.

The following table summarizes the key electrochemical parameters observed for a related azo dye, which can serve as a reference for understanding the potential behavior of this compound.

DyeElectrode MaterialTechniqueOxidation Peak Potential (Epa)Key FindingsReference
Solvent Orange 7 Glassy Carbon ElectrodeSquare-Wave Voltammetry+0.70 V vs. Ag/AgClA well-defined oxidation peak was observed, with the peak current showing a linear relationship with concentration. mdpi.comnih.gov
Acid Orange 7 Glassy Carbon ElectrodeCyclic VoltammetryVariable (depends on solvent)Oxidation is an irreversible one-electron transfer process, influenced by solvent properties. researchgate.net

The investigation of electrochemical oxidation mechanisms is critical for designing effective electrochemical sensors for the detection of these dyes in various matrices and for developing efficient water treatment technologies aimed at their removal and degradation.

Computational and Theoretical Investigations of Solvent Orange 56

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and reactivity of molecules like azo dyes. By optimizing the molecular geometry, DFT calculations can provide insights into the structural features of these compounds. For monoazo disperse dyes, DFT methods, such as B3LYP with a 6-31+G(d,p) basis set, have been successfully used to determine optimized geometrical parameters that are in good agreement with experimental X-ray data. dergipark.org.tr

The structural and electronic properties of azo dyes can be investigated using DFT based on functionals like B3LYP with basis sets such as 6-31G(d,p). nih.gov For instance, in a study of a monoazo disperse dye, the optimized bond lengths calculated using the B3LYP/6-31+G(d,p) method showed good correlation with experimental results. dergipark.org.tr DFT is also instrumental in studying the tautomeric equilibria in azo dyes, such as the azo-hydrazone tautomerism, which significantly influences the properties of materials containing these dyes. rsc.org Calculations can predict and rationalize the observed equilibrium in terms of electronic structure effects, often showing that the hydrazone form is favored in polar solvents due to stabilizing resonance delocalization and favorable electrostatic interactions. rsc.org

The optimization of molecular structures using DFT is a crucial first step for further computational analysis, including the prediction of spectroscopic properties and the investigation of reaction mechanisms. researchgate.netacs.org For example, after geometry optimization, further calculations can be performed to understand the electronic absorption spectra and other molecular properties. dergipark.org.trresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry that help in understanding the electronic and optical properties of molecules. openaccesspub.org The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its electron-accepting ability. chalcogen.ro The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical parameter for evaluating the chemical reactivity and kinetic stability of a molecule. openaccesspub.orgmdpi.com A smaller gap is generally associated with higher chemical reactivity and lower kinetic stability. openaccesspub.org

For azo dyes, the HOMO and LUMO energy levels and their gap are crucial for predicting their behavior as sensitizers in applications like dye-sensitized solar cells (DSSCs). chalcogen.ro The distribution of HOMO and LUMO orbitals across the molecule can reveal the regions involved in electron transfer. chalcogen.ro For instance, in some azo dyes, the HOMO and LUMO are distributed over the entire molecule, while in others, they may be localized on specific donor or acceptor moieties. chalcogen.ro

Computational methods like DFT are widely used to calculate HOMO and LUMO energies. chalcogen.ronih.gov For example, in a study of mono-azo dye derivatives, quantum chemical parameters including HOMO and LUMO energies were calculated using methods like HF/6-311G and B3LYP/SDD to discuss their inhibitive performance against corrosion. cumhuriyet.edu.tr In another study on a monoazo disperse dye, HOMO-LUMO analysis was performed to investigate its chemical stability and reactivity. nih.gov The calculated HOMO-LUMO energy gap can provide insights into the molecule's potential applications; for example, a minimal gap of 4.6255 eV was found to indicate high reactivity for a particular pyrimidine (B1678525) derivative. nih.gov The solvent environment can also influence the HOMO and LUMO energy levels, often leading to a decrease in the band gap energy in solution compared to the gas phase. acs.orgrsc.org

Table 1: Illustrative HOMO-LUMO Data for Azo Dye Systems This table provides example values from various studies on azo dyes to illustrate the typical range of HOMO, LUMO, and Energy Gap values. It is not specific to Solvent Orange 56 as direct data was not available.

SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Computational MethodSource
α-cubebene–water--6.47DFT mdpi.com
1,8-cineole–water--8.3DFT mdpi.com
Pyrimidine Derivative--4.6255DFT/B3LYP/6–311++G(d,p) nih.gov
Alkannin Reference Dye--3.1268B3LYP/6-311++G(d,p) chalcogen.ro
Designed Sensitizer (B1316253) Ak5--1.2394B3LYP/6-311++G(d,p) chalcogen.ro
Designed Sensitizer Ak6--1.8057B3LYP/6-311++G(d,p) chalcogen.ro

Note: The values presented are for illustrative purposes to show the application of HOMO-LUMO analysis in the study of related compounds.

From the fundamental electronic properties calculated using DFT, several other reactivity descriptors can be derived. These include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), softness (σ), and electrophilicity (ω). cumhuriyet.edu.trrsc.org These parameters provide a deeper understanding of the chemical behavior of molecules.

Ionization Potential (IP) and Electron Affinity (EA) are crucial for understanding charge transfer processes. researchgate.net IP is the energy required to remove an electron, while EA is the energy released when an electron is added. researchgate.net These can be calculated from the energies of the neutral, cationic, and anionic species. researchgate.netnih.gov For instance, the adiabatic and vertical ionization potentials and electron affinities can be calculated using DFT methods like B3LYP with various basis sets. researchgate.netnih.gov Studies have shown that these values are sensitive to the chosen basis set and the inclusion of diffuse functions. nih.gov The IP and EA of metalloporphyrin and metallocorrole dimers have been shown to span a wide range of over 1 eV, indicating significant differences in their redox properties. acs.org

Chemical Hardness (η) and Softness (σ) are measures of a molecule's resistance to change in its electron distribution. Hardness is defined as half the difference between the ionization potential and electron affinity (η = (IP - EA)/2), while softness is its inverse. cumhuriyet.edu.tr A molecule with a large HOMO-LUMO gap is considered hard, and one with a small gap is soft. openaccesspub.org

Electronegativity (χ) represents the power of an atom or group to attract electrons and is calculated as the negative of the chemical potential (μ), which is the average of the HOMO and LUMO energies (χ = -(E_HOMO + E_LUMO)/2). cumhuriyet.edu.tr

Electrophilicity (ω) is a measure of the energy lowering of a system when it accepts electrons from the environment. It is defined as ω = μ²/2η. Azo dyes can be classified based on their electrophilicity, with values greater than 1.5 eV indicating a strong electrophilic system. researchgate.net The solvent can significantly alter these properties, for example, by changing a molecule's status from a strong to a moderate nucleophile. researchgate.net

These derived electronic properties are valuable in various applications, such as predicting the corrosion inhibition potential of mono-azo dyes, where parameters like hardness, softness, and electrophilicity are correlated with the dye's performance. cumhuriyet.edu.tr

Table 2: Key Derived Electronic Properties and Their Significance

PropertySymbolFormula/DefinitionSignificance
Ionization PotentialIPE(N-1) - E(N)Energy to remove an electron; relates to electron-donating ability. nih.gov
Electron AffinityEAE(N) - E(N+1)Energy released when an electron is added; relates to electron-accepting ability. nih.gov
Electronegativityχ-(E_HOMO + E_LUMO)/2Tendency to attract electrons. cumhuriyet.edu.tr
Chemical Hardnessη(E_LUMO - E_HOMO)/2Resistance to change in electron distribution. cumhuriyet.edu.tr
Chemical Softnessσ1/ηReciprocal of hardness; indicates reactivity. cumhuriyet.edu.tr
Electrophilicity Indexωμ²/2η (where μ = -χ)Propensity to accept electrons. cumhuriyet.edu.trresearchgate.net

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Dynamics and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited-state properties of molecules, including their absorption spectra and electronic transitions. researchgate.netmdpi.comnih.gov It is considered a reliable method for predicting the UV/vis spectra of medium-sized azo dyes. The accuracy of TD-DFT calculations depends on the choice of the functional and basis set. nih.govbas.bg Functionals like B3LYP, PBE0, CAM-B3LYP, and M06-2X have been benchmarked for their performance in predicting the absorption wavelengths of organic dyes. nih.govbas.bg For many organic dyes, TD-DFT can predict absorption spectra with high accuracy. mdpi.com

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which are used to simulate the absorption spectrum of a molecule. dergipark.org.tr The calculated absorption bands can then be compared with experimental data to validate the computational methodology. For example, a good correlation (R²=97%) was found between the predicted and experimental absorption bands of the azo dye Reactive Violet 5R.

The nature of the electronic transitions, such as π → π* or n → π, can be identified through TD-DFT calculations. researchgate.net For instance, in the case of the reactive orange 16 dye, the intense transitions in the absorption spectrum were identified as π → π states. researchgate.net The calculations can also reveal weaker transitions, such as n → π* transitions, which might be present in the low-lying spectral region. researchgate.net

The choice of the functional is critical for accurate predictions. Hybrid functionals like B3LYP and PBE0, as well as range-separated hybrids like CAM-B3LYP, are commonly employed. aip.org For some systems, functionals with a higher percentage of exact exchange, such as M06-2X, provide better agreement with experimental data. bas.bg

The solvent environment can significantly influence the excited-state properties and relaxation dynamics of a dye molecule. rsc.orgdtu.dk Computational models, particularly the Polarizable Continuum Model (PCM), are frequently used to account for solvent effects in TD-DFT calculations. dergipark.org.trrsc.org The PCM method treats the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. mdpi.com

Solvent effects can lead to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. dtu.dkaip.org For example, the inclusion of a solvent model in calculations can induce a bathochromic (red) shift in the absorption bands of azo dyes. The accuracy of predicting these shifts can be improved by using state-specific (SS) PCM formalisms, which account for the different electronic character of the ground and excited states, over the linear-response (LR) approach. researchgate.net

Explicit solvent models, where individual solvent molecules are included in the quantum mechanical calculation, can be crucial for accurately describing specific solute-solvent interactions like hydrogen bonding or π-stacking. aip.orgchemrxiv.org These interactions can have a profound effect on the excited-state potential energy surface and relaxation pathways. aip.orgnih.gov For instance, in a study of Nile Red, an explicit solvent representation was vital to resolve absorption peak shifts between different solvents, a feat that implicit models failed to achieve due to strong solute-solvent interactions. aip.org The relaxation of the solvent around the excited solute can also affect the population dynamics of the excited states. dtu.dk

Prediction of Absorption Spectra and Electronic Transitions

Solute-Solvent Interaction Studies through Computational Models

Understanding the interactions between a solute and the surrounding solvent molecules is crucial for predicting its behavior in solution. mdpi.comacs.org Computational models provide a powerful tool to investigate these interactions at a molecular level. Two primary approaches are used: implicit solvent models and explicit solvent models. mdpi.com

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. mdpi.com The Solvation Model based on Density (SMD) is another popular implicit model that separates the solvation free energy into electrostatic contributions and terms arising from short-range interactions. mdpi.com These models are computationally efficient and widely used in quantum chemistry software packages. mdpi.com

Explicit solvent models involve including a specific number of individual solvent molecules in the calculation. mdpi.com This approach allows for the detailed study of direct solute-solvent interactions, such as hydrogen bonds and van der Waals forces. mdpi.comaip.org While computationally more demanding, explicit models are often necessary to capture effects that implicit models cannot, such as specific hydrogen bonding networks or the influence of the solvent shell structure. aip.orgnih.gov

Hybrid or mixed QM/MM (Quantum Mechanics/Molecular Mechanics) models offer a compromise by treating the solute and a few key solvent molecules at a high level of theory (QM), while the rest of the solvent is treated with a less computationally expensive method (MM). nih.gov This approach can provide a good balance between accuracy and computational cost, especially for studying complex systems in solution. nih.gov Molecular dynamics (MD) simulations can be combined with these models to sample different solvent configurations and obtain a more realistic picture of the solvated system. nih.gov

The choice of the computational model depends on the specific system and the properties being investigated. For azo dyes, understanding solute-solvent interactions is key to predicting their spectroscopic properties, solubility, and reactivity in different media. nih.govrsc.org For example, DFT calculations using a PCM model have shown that the hydrazone form of certain azo dyes is strongly favored in polar solvents due to favorable electrostatic interactions. rsc.org

Polarizable Continuum Models (PCM) for Simulating Solvent Environments

The study of this compound in various applications necessitates a thorough understanding of its behavior in solution. The properties and performance of a dye can be significantly influenced by the surrounding solvent molecules. Computational chemistry offers powerful tools to model these interactions, with the Polarizable Continuum Model (PCM) being a widely used approach for simulating solvent effects. researchgate.netnih.govarxiv.orgohio-state.edu

PCM is an implicit solvation model, meaning it does not represent individual solvent molecules explicitly. researchgate.net Instead, the solvent is treated as a continuous, polarizable dielectric medium. researchgate.netarxiv.org The solute, in this case, the this compound molecule, is placed within a cavity created in this dielectric continuum. arxiv.orggaussian.com The size and shape of this cavity are typically defined by a set of overlapping spheres centered on the atoms of the solute molecule. gaussian.com

The core principle of PCM is to calculate the mutual polarization between the solute and the solvent. ohio-state.edu The solute's charge distribution polarizes the surrounding dielectric medium, which in turn creates a "reaction field" that acts back on the solute, influencing its electronic structure and properties. arxiv.orggaussian.com This self-consistent reaction field (SCRF) approach allows for the calculation of the solute's energy and properties in the presence of the solvent. gaussian.com

The integral equation formalism (IEF-PCM) is a robust and widely implemented variant of this model. researchgate.netgaussian.com It provides a detailed description of the electrostatic interaction between the solute's charge distribution and the apparent surface charges that build up at the solute-solvent interface. ohio-state.edugaussian.com

Table 1: Key Features of Polarizable Continuum Models (PCM)

Feature Description
Solvent Representation Implicit; as a continuous dielectric medium.
Solute Representation Explicit; placed in a cavity within the continuum.
Core Concept Calculation of the self-consistent reaction field (SCRF).
Primary Output Solvation free energy, solvent-induced changes in molecular properties.

| Common Variant | Integral Equation Formalism (IEF-PCM). |

For a dye like this compound, PCM can be used to predict shifts in its electronic absorption spectra (solvatochromism) when moved from the gas phase to a solvent or from one solvent to another. researchgate.net By calculating the energies of the ground and excited states in the presence of the solvent's reaction field, one can estimate the change in the absorption wavelength. researchgate.net This is crucial for applications where the color of the dye is a key parameter. Furthermore, PCM can be employed to study the stability of different conformations of the dye in solution. researchgate.net

Advanced Topological and Quantum Chemical Analyses

To gain deeper insights into the electronic structure, chemical bonding, and reactivity of this compound, a range of advanced computational analyses can be performed on its calculated wave function. These methods provide a visual and quantitative description of electron distribution and interactions.

Electron Localization Function (ELF): The Electron Localization Function is a powerful tool for visualizing chemical bonds and lone pairs. q-chem.comlabinsights.nljussieu.frjussieu.fr ELF values range from 0 to 1, where a high value (close to 1) indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. q-chem.comjussieu.fr An ELF analysis of this compound would reveal the nature of the bonds within its structure, highlighting covalent interactions and the locations of non-bonding electrons. labinsights.nl The analysis can be presented as 2D color-coded maps or 3D isosurfaces, where different colors represent different degrees of electron localization. jussieu.frresearchgate.net

Localized Orbital Locator (LOL): Similar to ELF, the Localized Orbital Locator also provides a picture of electron localization based on the kinetic energy density. mdpi.commdpi.comepfl.ch It offers a clear and decisive picture of bonding regions and can be particularly useful in distinguishing different types of chemical bonds. mdpi.comaip.org

Average Local Ionization Energy (ALIE): ALIE is a property calculated on the electronic density surface of a molecule that indicates the average energy required to remove an electron from any point in the space of the molecule. chinesechemsoc.orgacs.orgdiva-portal.orgresearchgate.net Regions with low ALIE values correspond to the locations of the most loosely bound, most reactive electrons. researchgate.net An ALIE map of this compound would identify the sites most susceptible to electrophilic attack and electron donation, providing valuable information about its reactivity. chinesechemsoc.orgacs.org

Reduced Density Gradient (RDG): The Reduced Density Gradient is a function of the electron density and its first derivative. uj.edu.plnih.govacs.org It is used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. uj.edu.plnih.gov By plotting the RDG against the electron density, different types of interactions can be distinguished and their strength estimated. This analysis would be crucial for understanding intermolecular interactions, such as dye aggregation or dye-substrate interactions. uj.edu.pl

Theoretical Modeling of Dye-Material Interactions

This compound, as an organic dye, has the potential to be used as a sensitizer in photocatalytic systems for applications like hydrogen production or in dye-sensitized solar cells (DSSCs). tandfonline.comunits.itrsc.org In these systems, the dye absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). tandfonline.comrsc.orgnih.gov

Theoretical modeling plays a crucial role in understanding and optimizing these processes. scientificarchives.com Computational methods can be used to investigate the entire operational cycle of a DSSC, from light absorption by the dye to electron injection and dye regeneration. scientificarchives.com

A key aspect is the interaction between the dye and the semiconductor surface. rsc.org The dye molecule is typically anchored to the surface through specific functional groups. nih.govrsc.org Quantum chemical calculations, often using Density Functional Theory (DFT), can be used to model the adsorption of this compound onto a TiO₂ cluster or surface. scientificarchives.com These calculations can determine the most stable adsorption geometries and calculate the binding energy, which is a measure of the strength of the interaction. scientificarchives.com

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be performed on the dye-semiconductor system to simulate the absorption spectrum and to determine the alignment of the dye's molecular orbitals with the semiconductor's band edges. scientificarchives.com For efficient electron injection, the lowest unoccupied molecular orbital (LUMO) of the excited dye must be located at a higher energy level than the conduction band minimum of the semiconductor. rsc.orgscientificarchives.com

Theoretical models can be used to quantify this electronic coupling. scientificarchives.com The magnitude of the coupling depends on the distance and orientation of the dye relative to the semiconductor surface, as well as the nature of the anchoring group. rsc.org Strong chemical binding between the dye and the semiconductor is essential for maximizing electronic coupling. rsc.org

Methods like the fragment charge difference method can be used to estimate the electronic coupling matrix element. scientificarchives.com By calculating this parameter for different binding modes and conformations of this compound on the semiconductor surface, it is possible to identify the most favorable pathways for electron transfer. The generalized Mulliken-Hush theory is another framework that can be applied to evaluate the electronic coupling in photoinduced electron transfer reactions. claremont.edu

In practical applications, dye molecules on a semiconductor surface are often present at high concentrations, which can lead to the formation of aggregates through π-π stacking or other intermolecular interactions. asianpubs.org These interactions can significantly alter the electronic and optical properties of the dye layer.

Theoretical modeling can provide insights into the effects of dye aggregation. By performing quantum chemical calculations on a dimer or a larger cluster of this compound molecules, it is possible to investigate how intermolecular interactions affect the molecular orbitals and the electronic absorption spectrum.

Stacking can lead to the formation of H-aggregates (face-to-face stacking) or J-aggregates (head-to-tail stacking), which result in blue-shifted or red-shifted absorption bands, respectively. These spectral shifts can influence the light-harvesting efficiency of the device. Moreover, aggregation can affect the charge transport properties within the dye layer and can sometimes lead to quenching of the excited state, which is detrimental to the performance of DSSCs and photocatalytic systems. Computational studies can help in understanding these effects and in designing dye structures that minimize undesirable aggregation. alibaba.com

Research on Environmental Fate and Degradation of Solvent Orange 56

Environmental Distribution and Transport Mechanisms in Aquatic and Terrestrial Compartments

The environmental distribution of azo dyes like Solvent Orange 56 is largely governed by their physical and chemical properties, particularly their low water solubility and tendency to bind to particulate matter. When released into the environment, these substances are not expected to remain in the water column but rather partition to other environmental compartments.

A screening assessment of several azo solvent dyes, including analogues of this compound, concluded that these substances are generally not very soluble in water. canada.ca Due to their hydrophobic nature, they are expected to partition to particles. canada.ca Consequently, if released into water, a significant portion is predicted to end up in sediments. canada.ca If released onto land or transferred via sewage sludge application, they are likely to be found in the soil. canada.ca One assessment estimated that a significant proportion of similar dyes could be released to sewer water, eventually accumulating in solid waste disposal sites or in agricultural soil amended with sewage sludge. canada.ca

The partitioning of this compound and similar azo dyes into sediment and soil is a key aspect of their environmental fate. researchgate.net Due to low water solubility and hydrophobic characteristics, these dyes adsorb to organic matter and mineral surfaces in soil and sediment. canada.caresearchgate.net This process, known as sorption, reduces their mobility in the environment and their concentration in the aqueous phase.

The tendency of a chemical to partition between an organic solvent (n-octanol) and water is measured by its octanol-water partition coefficient (log Kow). While specific data for this compound is limited, a high log Kow value is generally indicative of a substance's preference for fatty tissues and organic-rich media like sediment and soil over water. For a similar compound, Solvent Yellow 56, the log Kow has been reported as 5.27, indicating a high potential for partitioning out of water. lgcstandards.com This strong binding to solid matrices means that sediments and soils act as the primary environmental sinks for these compounds. canada.caresearchgate.net The process is influenced by soil properties such as organic carbon content, clay content, and pH. epa.gov

Volatility is a measure of a substance's tendency to vaporize. Chemicals with high volatility can be transported over long distances in the atmosphere. For this compound and other structurally similar azo solvent dyes, the vapor pressure is negligible. canada.ca Assessments have consistently concluded that these substances are not expected to be volatile. canada.caresearchgate.net As a result, they are not considered to be subject to long-range atmospheric transport. canada.caresearchgate.net Their environmental mobility is therefore primarily associated with water and soil transport rather than atmospheric pathways.

PropertyFindingSource
Water Solubility Low; not expected to be soluble in water. canada.ca
Partitioning Expected to partition from water to sediment and soil due to hydrophobic nature. canada.caresearchgate.net
Volatility Negligible; not expected to be volatile. canada.ca
Atmospheric Transport Not subject to long-range atmospheric transport. canada.caresearchgate.net

Partitioning Behavior in Sediment and Soil Systems

Degradation Pathways and Mechanisms of Azo Dyes

Azo dyes are characterized by the presence of one or more azo bonds (–N=N–), which are central to their color. These bonds are also the initial target for degradation. Azo dyes are generally considered persistent pollutants as they are designed to be stable against light and chemical attack, and they are not readily degraded under aerobic conditions. solubilityofthings.comnih.gov However, under specific conditions, particularly anaerobic ones, the azo bond can be cleaved to form aromatic amines, which may be colorless but can present their own environmental concerns. nih.govcymitquimica.com

Microbial degradation is a key process for the breakdown of azo dyes in the environment. mdpi.com A wide array of microorganisms, including bacteria, fungi, and yeasts, have been shown to decolorize and degrade these compounds. nih.govomicsonline.org

The degradation often proceeds in a two-step process:

Anaerobic Reduction: Under anaerobic (oxygen-deficient) conditions, microbial enzymes called azoreductases catalyze the reductive cleavage of the azo bond. nih.govmdpi.com This step breaks the dye molecule into smaller aromatic amines and is responsible for the loss of color. Several bacterial species, such as those from the Bacillus and Aeromonas genera, have demonstrated the ability to decolorize azo dyes through this mechanism. omicsonline.orgbiotech-asia.org

Aerobic Mineralization: The resulting aromatic amines are often more susceptible to degradation, but this typically requires aerobic (oxygen-rich) conditions. nih.gov Different sets of microorganisms can then break down these amines, potentially mineralizing them into simpler, non-toxic compounds like carbon dioxide and water. nih.gov

Some microorganisms, such as the white-rot fungus Phanerochaete chrysosporium, utilize powerful extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases to oxidatively degrade azo dyes under aerobic conditions. nih.gov Similarly, yeasts such as Saccharomyces cerevisiae have also been reported to decolorize azo dyes like methyl red. omicsonline.org

Photochemical degradation, or photodegradation, involves the use of light energy to break down chemical compounds. For complex molecules like azo dyes, this process is often inefficient when using light alone. However, its effectiveness is greatly enhanced through photocatalysis, an advanced oxidation process. mdpi.com

In heterogeneous photocatalysis, a semiconductor material (the photocatalyst) is illuminated with a light source of sufficient energy (such as UV or visible light). This generates highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). mdpi.com These radicals are powerful oxidizing agents that can attack and decompose the complex aromatic structure of the azo dye, leading to its decolorization and mineralization. mdpi.com

Commonly studied photocatalysts for dye degradation include:

Titanium Dioxide (TiO₂): A widely used, stable, and effective photocatalyst.

Graphitic Carbon Nitride (g-C₃N₄): A metal-free polymer semiconductor that can be activated by visible light, making it a promising material for degrading dyes like methyl orange. mdpi.com

Zinc Oxide (ZnO): Another effective semiconductor used in photocatalysis.

Studies on dyes like Methyl Orange have shown that composite materials, such as ZnO/Fe₃O₄/g-C₃N₄, can achieve very high degradation efficiency (over 99%) under visible light in a short amount of time. mdpi.com The process breaks the dye down into smaller molecules and can ultimately lead to complete mineralization.

Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods designed to eliminate persistent organic pollutants from water and wastewater. ijcce.ac.ir They are characterized by the in-situ generation of extremely reactive oxidizing species, most notably the hydroxyl radical (•OH), which has a high oxidation potential and can non-selectively degrade a wide range of organic compounds. ijcce.ac.irmdpi.commdpi.com

Key AOPs applicable to azo dye degradation include:

Fenton and Photo-Fenton Processes: The classical Fenton process uses a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to produce hydroxyl radicals. mdpi.commdpi.com The efficiency can be enhanced by irradiation with UV light (photo-Fenton process), which promotes the regeneration of Fe²⁺ and generates additional radicals. researchgate.net Studies on Reactive Orange 16 demonstrated that the Fenton process could achieve over 97% degradation efficiency. researchgate.net

Ozonation: Ozone (O₃) is a strong oxidant that can directly react with dye molecules. Its effectiveness can be increased by combining it with UV light or catalysts, which promotes the formation of hydroxyl radicals. ijcce.ac.irmdpi.com

Sulfate (B86663) Radical-Based AOPs: More recently, AOPs based on the generation of sulfate radicals (SO₄•⁻) have gained attention. mdpi.com These radicals have a higher oxidation potential than hydroxyl radicals and are effective over a wider pH range. mdpi.com They are typically generated by activating persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) with heat, UV light, or a metal catalyst. mdpi.commdpi.com

Catalytic Oxidation: Heterogeneous catalysts, such as perovskite-type oxides, can be used to degrade dyes under ambient conditions. uq.edu.au These catalysts can activate dissolved oxygen in the water to generate reactive species that break the azo bonds and degrade the dye molecule, showing stability over multiple cycles. uq.edu.au

These advanced processes are highly effective in not only decolorizing the effluent but also in reducing the total organic carbon (TOC), indicating partial or complete mineralization of the dye molecules. ijcce.ac.iruq.edu.au

Degradation MethodMechanismKey Reactants/CatalystsOutcome
Microbial (Anaerobic) Reductive cleavage of the azo bond by azoreductase enzymes.Anaerobic bacteria (Bacillus sp.), yeast.Decolorization, formation of aromatic amines.
Microbial (Aerobic) Oxidation of aromatic rings by peroxidases and other enzymes.Aerobic bacteria, white-rot fungi.Degradation of aromatic amines, mineralization.
Photochemical Generation of •OH radicals by a light-activated semiconductor.TiO₂, g-C₃N₄, UV/Visible light.Decolorization and mineralization.
Fenton Process Generation of •OH radicals from H₂O₂ catalyzed by Fe²⁺.H₂O₂, Fe²⁺.Decolorization and mineralization.
Sulfate Radical AOPs Generation of SO₄•⁻ radicals from persulfate.Persulfate (S₂O₈²⁻), heat, UV, metal catalysts.Decolorization and mineralization.

Catalytic and Advanced Oxidation Processes for Dye Decomposition

Remediation Strategies for Azo Dye Contamination in Environmental Systems

Adsorption is a widely used and effective method for removing dyes from wastewater due to its simplicity, high efficiency, and cost-effectiveness. rsc.orgresearchgate.netresearchgate.net The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). Various materials have been investigated for their potential to adsorb azo dyes, including activated carbon, zeolites, biopolymers, and metal-organic frameworks (MOFs). rsc.orgmdpi.com

The primary mechanisms governing the adsorption of azo dyes include:

Electrostatic interactions: This occurs between the charged surface of the adsorbent and the ionic groups of the dye molecule. rsc.org

Hydrogen bonding: The formation of hydrogen bonds between the functional groups of the dye and the adsorbent. rsc.org

π–π interactions: These interactions occur between the aromatic rings of the dye and the adsorbent material. rsc.orgrsc.org

Physisorption: This involves weak van der Waals forces. najah.edu

The development of advanced adsorbent materials focuses on enhancing surface area, porosity, and the presence of specific functional groups to improve adsorption capacity and selectivity. Metal-organic frameworks (MOFs), for example, have shown great promise due to their high porosity and tunable structures. rsc.orgmdpi.com Studies on the removal of anionic dyes like Acid Orange 7 have demonstrated the effectiveness of MOFs like UiO-66 and ZIF-67. mdpi.com Similarly, biomass-based adsorbents, such as those derived from orange peels, have been explored as low-cost alternatives. researchgate.net

The effectiveness of an adsorbent is often evaluated using adsorption isotherms (e.g., Langmuir and Freundlich models) and kinetic models (e.g., pseudo-first-order and pseudo-second-order). rsc.orgnajah.edu These models provide insights into the adsorption capacity, the nature of the adsorption process (monolayer or multilayer), and the rate of adsorption.

Bioremediation utilizes microorganisms like bacteria, fungi, and algae to break down or transform hazardous substances into less toxic forms. mdpi.comencyclopedia.pubresearchgate.net This approach is considered environmentally friendly and cost-effective. mdpi.com For azo dyes, the key to bioremediation is the microbial enzymatic cleavage of the azo bond, leading to decolorization. mst.dk

This process often occurs under anaerobic conditions, where the azo dye acts as an electron acceptor. The resulting aromatic amines can then be further degraded, sometimes under aerobic conditions in a two-step process. mst.dk

Several microbial species have shown potential for degrading azo dyes. For instance, white-rot fungi like Phanerochaete chrysosporium produce lignin-modifying enzymes (e.g., lignin peroxidase and manganese peroxidase) that can non-specifically degrade a wide range of organic pollutants, including azo dyes. mst.dk Bacteria, such as certain species of Pseudomonas and Bacillus, have also been identified as effective in decolorizing textile effluents.

The efficiency of bioremediation can be influenced by several factors, including:

Microbial strain: Different microorganisms have varying enzymatic capabilities.

Environmental conditions: pH, temperature, and the availability of co-substrates can significantly impact microbial activity.

Dye structure: The complexity and substitution patterns of the azo dye can affect its biodegradability. mst.dk

Recent advancements in bioremediation include the use of microbial fuel cells (MFCs) and genetic engineering to enhance the degradation capabilities of microorganisms. encyclopedia.pubnih.gov

The treatment of industrial effluents containing this compound and other azo dyes often requires a combination of different methods to achieve effective removal. deswater.comsciepub.com A multi-step approach, often involving primary, secondary, and tertiary treatments, is typically employed. deswater.com

Primary Treatment: This stage usually involves physical processes like screening, sedimentation, and flocculation to remove suspended solids. deswater.com Chemical coagulation/flocculation can also be effective in removing a portion of the color from the wastewater. deswater.com

Secondary Treatment: This is typically a biological process aimed at removing dissolved organic matter. deswater.com As discussed in the bioremediation section, this can involve anaerobic and/or aerobic treatment stages to break down the azo dyes.

Tertiary Treatment: This advanced treatment stage is often necessary to remove residual color and other persistent organic pollutants. deswater.com Methods used in this stage include:

Adsorption: Using materials like activated carbon to adsorb remaining dyes. walshmedicalmedia.com

Advanced Oxidation Processes (AOPs): These include ozonation, Fenton's reagent, and electrochemical oxidation, which use powerful oxidizing agents to destroy the dye molecules. nih.govencyclopedia.pub

Membrane Filtration: Techniques like nanofiltration and reverse osmosis can effectively separate dyes from the water. deswater.com

An integrated approach, such as combining ozonation with subsequent biological treatment, can be particularly effective. Ozonation can break down the complex dye molecules into more biodegradable fragments, which are then more easily removed by microorganisms in the biological stage. researchgate.net Similarly, the electro-Fenton process, which combines electrochemical methods with Fenton's reagent, has shown high efficiency in degrading various azo dyes. nih.gov

The choice of treatment strategy depends on several factors, including the concentration and type of dyes in the effluent, the required level of treatment, and economic considerations. researchgate.net

Advanced Research in Material Science Applications of Solvent Orange 56

Investigations in Polymer and Plastic Coloration Technology

The use of solvent dyes is integral to the coloration of numerous plastics, providing vibrant and stable colors. mdpi.com Research in this area seeks to optimize the dyeing process, improve the durability of colored plastics, and develop sustainable methods for both coloration and recycling. Solvent Orange 56 is particularly noted for its use in coloring plastics such as cellulose (B213188) acetate (B1210297), polyester (B1180765) resins, and other amorphous polymers due to its solubility and compatibility. yobaiindustries.inheubach.com

The efficacy of a solvent dye like this compound is fundamentally dependent on its interaction and compatibility with the host polymer matrix. As a metal-complex dye, it exhibits excellent solubility in a wide array of organic solvents and good compatibility with various synthetic and natural resins. colorcominternational.commade-in-china.com This compatibility is crucial for achieving a uniform molecular distribution of the dye within the polymer, which is essential for transparent and brilliant coloration. heubach.com

Research into dye-polymer systems investigates the supramolecular interactions that govern the final properties of the colored plastic. acs.org The combination of dyes and polymers can be achieved through several methods, including physical adsorption, where dye molecules adhere to the polymer surface via non-covalent interactions, or by incorporating the dye directly into the polymer chain during polymerization. mdpi.com For soluble dyes like this compound, the process involves the dye dissolving completely within the polymer during the processing phase, losing its crystalline structure to become molecularly distributed. heubach.com The compatibility and strength of guest-host (dye-polymer) interactions are critical and can be predicted using tools like solubility parameters. acs.org Studies show that strong dye-polymer interactions are necessary to prevent dye migration and ensure the stability of the coloration. acs.orgresearchgate.net

A significant challenge in plastics recycling is the presence of additives like colorants, which can diminish the quality of the recycled material. nih.govua.pt Advanced research has focused on developing methods to remove these colorants, enabling a closed-loop recycling process. Studies have specifically investigated the removal of colorants from high-density polyethylene (B3416737) (HDPE), a commonly used plastic for packaging.

One notable study focused on the pretreatment of orange-colored HDPE packaging waste. nih.govua.ptnih.gov The research employed a dissolution-precipitation method to extract the colorant. The process involves dissolving the colored plastic in a suitable solvent and then adding an antisolvent to selectively precipitate the polymer, leaving the dye in the solution. This technique has proven highly effective, with findings indicating that a combination of the biosolvent limonene (B3431351) and specific poly-alcohols as antisolvents can achieve up to 100% removal of the orange pigment from the HDPE matrix. nih.govnih.govmdpi.comresearchgate.net

To enhance the sustainability of colorant removal processes, research has shifted towards the use of environmentally benign biosolvents and the development of recyclable solvent systems. mdpi.com Biosolvents derived from renewable sources are being explored as alternatives to volatile organic solvents. nih.gov

In the context of removing colorants from HDPE, the biosolvent limonene has been identified as a highly effective and promising solvent for dissolving the polymer matrix. nih.govua.ptnih.gov The process is further optimized by selecting an appropriate antisolvent to precipitate the polymer while keeping the dye dissolved. Research has shown that tri-alcohols, such as 1,2,3-propanetriol (glycerol), are particularly effective antisolvents. nih.govmdpi.com The combination of limonene as the solvent and 1,2,3-propanetriol as the antisolvent has achieved complete removal of orange pigment from HDPE. nih.govmdpi.com Furthermore, studies have demonstrated the recyclability of this solvent system. The solvent and antisolvent can be recovered after the extraction process and reused for multiple cycles, which is crucial for the economic viability and environmental sustainability of the recycling process. nih.govmdpi.com

Table 1: Pigment Removal Efficiency from Orange HDPE using Different Antisolvents This table is based on data from studies on colorant removal from HDPE, where limonene was used as the primary solvent.

Antisolvent (Alcohol)Chemical StructureHydroxyl Groups (OH)Pigment Removal Efficiency (%)
MethanolMono-alcohol1< 20%
1,2-EthanediolDi-alcohol2~40%
1,2-PropanediolDi-alcohol2~60%
1,4-ButanediolDi-alcohol2~80%
1,6-HexanediolDi-alcohol2> 80%
1,2,3-PropanetriolTri-alcohol3100%
1,2,4-ButanetriolTri-alcohol3100%

Studies on Advanced Colorant Removal and Recycling from Waste Plastics (e.g., HDPE)

Research in High-Performance Coatings and Stains

This compound is utilized in a variety of high-performance coatings and stains due to its properties as a metal-complex dye. spectratech.biz These applications include wood stains, wood coatings, baking finishes, and industrial paints. spectratech.bizepsilonpigments.com The dye's excellent solubility in organic solvents like alcohols, ketones, and esters, combined with good light and heat fastness, makes it suitable for formulations that require transparency and durability. colorcominternational.comepsilonpigments.com

Research in this area focuses on leveraging these properties to create advanced coating systems. Metal-complex dyes are preferred for applications requiring brilliant and transparent shades, such as coatings on metallized polyester films and aluminum foils. yobaiindustries.inspectratech.biz The high chemical resistance and stability of this compound contribute to the longevity of the coatings. made-in-china.com Ongoing developments aim to optimize formulations for specific substrates and performance requirements, ensuring long-term color stability and resistance to environmental factors. scolorant.com

Developments in Printing Ink Formulations and Applications

This compound is widely used in the formulation of various printing inks, including those for gravure, screen, and offset printing. colorcominternational.commade-in-china.com Its application extends to stationery inks, particularly for markers, and specialty inks for printing on non-porous substrates like aluminum foil. colorcominternational.comepsilonpigments.com The key characteristics driving its use are its high color strength, excellent solubility, and compatibility with a wide range of resins like nitrocellulose and polyamides, which are common binders in solvent-based inks. made-in-china.comnih.gov

Developments in ink formulation are driven by the need for better performance, such as faster drying times, improved adhesion, and enhanced durability. mdpi.comresearchgate.net The formulation of solvent-based inks involves a careful balance of colorant, resin, solvent, and additives to achieve the desired viscosity, flow, and printing characteristics. nih.gov Research explores how different solvent systems and resin combinations affect the final print quality. The use of metal-complex dyes like this compound is particularly advantageous for producing high-gloss, transparent inks. made-in-china.com

A key area of advanced research in printing technology is the development of inks with high resistance to solvents, water, and physical abrasion, which is crucial for applications like security printing and durable labeling. mylangroup.cominxjetdigital.com One of the innovative approaches in this field is the creation of polyion micellar inks.

A study has shown the development of water-based polyion micellar inks that exhibit exceptional resistance to both water and organic solvents. pku.edu.cn This is achieved by encapsulating luminescent coordination polymers within polyion complex (PIC) micelles. These micelles are formed through the self-assembly of oppositely charged polymers. The resulting micellar inks, once printed and dried, remain stable and clear even after being soaked in water or organic solvents like ethanol (B145695) and ethyl acetate for 24 hours. pku.edu.cn While this specific research did not use this compound, it represents a significant technological advancement in creating solvent-resistant ink systems, a field where solvent dyes are traditionally employed. This technology provides a new paradigm for producing full-color, highly durable printings for anticounterfeiting and other high-security applications. pku.edu.cn

Investigations into Digital Printing Technologies (e.g., Inkjet Printing on Textile Substrates)

The advent of digital printing, particularly inkjet technology, has revolutionized the textile industry by offering benefits such as rapid prototyping, customization, and reduced water consumption compared to traditional dyeing methods. The suitability of a dye for inkjet printing is determined by a stringent set of parameters, including solubility in the ink vehicle, particle size, stability, and fastness properties on the substrate.

This compound, a 1:1 chromium complex dye, has been a subject of investigation for its potential use in solvent-based and eco-solvent inkjet inks. alibaba.comarchive.orgscribd.com Metal complex dyes, in general, are recognized for their bright, intense colors and excellent lightfastness, making them attractive candidates for high-performance printing applications. nih.gov Research in this area often involves the formulation of inks with specific solvent systems to ensure optimal dye solubility and jetting performance from the printhead.

While extensive academic literature specifically detailing the performance of this compound in textile inkjet printing is emerging, industry research and patent literature provide insights into the application of similar metal complex dyes. For instance, a patent for an ink jet ink composition for textile printing mentions the use of C.I. Acid Orange 56, a related acid dye, highlighting the interest in orange-hued metal-complex and acid dyes for achieving specific color gamuts.

The primary challenges in adapting solvent dyes like this compound for textile inkjet printing lie in ensuring adequate adhesion and wash fastness on various fabric types, which can range from natural fibers like cotton and wool to synthetic fibers like polyester. nih.gov The hydrophobic nature of solvent dyes makes them inherently more compatible with synthetic fibers. researchgate.net Ongoing research focuses on the development of ink formulations that include appropriate binders and pre-treatment methods for textile substrates to enhance the durability of the printed image.

The table below summarizes the key properties of this compound relevant to its investigation for digital printing applications.

Table 1: Properties of this compound for Digital Printing Applications

PropertyValue/CharacteristicSource
Chemical Class 1:1 Chromium Complex Azo Dye scribd.com
Solubility Soluble in polar organic solvents (e.g., alcohols, ketones, esters) noteboi.com
Color Reddish-orange powder alibaba.com
Key Advantages High color strength, good light fastness noteboi.com
Potential Applications Solvent-based inkjet inks, eco-solvent inks alibaba.com

Academic Exploration of this compound in Specialized Industrial Coloration (e.g., Aluminum Foil, Leather, Hot Stamping Foils)

Beyond digital printing, this compound has been academically and industrially explored for various specialized coloration applications where high fastness and transparency are required.

Aluminum Foil Coloration:

This compound is utilized in the coloring of aluminum foils, often for packaging and decorative purposes. noteboi.comhy-pigment.comazaleadyes.com The dye is typically incorporated into a transparent lacquer or coating that is then applied to the foil. The excellent solubility of this compound in organic solvents allows for a uniform and brilliant coloration of the lacquer. noteboi.com The resulting colored foil benefits from the dye's inherent lightfastness, ensuring the color does not fade significantly upon exposure to light. Research in this area focuses on the compatibility of the dye with various resin systems used in the lacquers and the adhesion of the colored coating to the aluminum substrate. scribd.com

Leather Finishing:

In the leather industry, solvent dyes are used in finishing applications to impart color to the surface of the leather. researchgate.netjournalnx.com this compound is employed in leather finishes to achieve a vibrant orange hue. noteboi.comazaleadyes.com Academic studies on the dyeing of leather with metal complex dyes have shown that these dyes can offer good color yield and fastness properties. researchgate.net The mechanism of coloration involves the penetration of the dye, dissolved in a solvent carrier, into the upper layers of the leather. The choice of solvent is critical to control the depth of penetration and the evenness of the coloration. Research has explored the use of various organic solvents and their effect on the final appearance and fastness of the dyed leather. researchgate.net

Hot Stamping Foils:

Hot stamping is a process where a colored layer is transferred from a foil to a substrate using heat and pressure. This compound is used as a colorant in the production of hot stamping foils. noteboi.comindiamart.com The dye is dispersed within a binder system that forms one of the layers of the foil. The thermal stability of the dye is a crucial factor in this application, as it must withstand the heat of the stamping process without significant degradation or color change. Academic and industrial research in this field investigates the formulation of the foil's release layer and color layer to ensure a clean transfer of the colored image and good adhesion to the final substrate. The selection of dyes with high heat resistance is paramount for the quality of the hot-stamped product.

The table below outlines the research focus for this compound in these specialized applications.

Table 2: Research Focus in Specialized Industrial Coloration

ApplicationKey Research AreasDesired Properties of this compoundSource
Aluminum Foil Compatibility with lacquer resins, adhesion of colored coatingHigh solubility, lightfastness, transparency scribd.comnoteboi.com
Leather Solvent systems for controlled penetration, fastness propertiesGood color yield, rub fastness, lightfastness researchgate.netnoteboi.com
Hot Stamping Foils Thermal stability during transfer, binder compatibilityHeat resistance, color strength, clean release noteboi.comindiamart.com

Compound Information

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem Compound Identification Numbers (CID).

Q & A

Q. How can Response Surface Methodology (RSM) optimize this compound synthesis for enhanced yield or purity?

  • Methodological Answer : Implement a Box-Behnken or Central Composite Design to test variables (e.g., reaction time, solvent ratio, catalyst concentration). Use ANOVA to identify significant factors and model interactions. For example, a 3-factor RSM design might reduce side-product formation by optimizing coupling pH and temperature .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Cross-validate results using multiple techniques (e.g., NMR with 2D COSY for structural confirmation) and compare with high-purity reference standards. Analyze potential sources of variation, such as solvent impurities or instrument calibration errors. Replicate experiments under standardized conditions and report detailed metadata (e.g., NMR solvent, spectrometer frequency) .

Q. What experimental strategies identify degradation pathways of this compound under oxidative conditions?

  • Methodological Answer : Expose the compound to controlled oxidative environments (e.g., H2O2H_2O_2, UV/Ozone) and use LC-MS/MS to trace degradation products. Employ isotopic labeling or computational modeling (DFT) to propose reaction mechanisms. Compare degradation kinetics across conditions to isolate dominant pathways .

Q. How can researchers design a robust HPLC protocol for quantifying this compound in complex matrices?

  • Methodological Answer : Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18 for hydrophobicity). Validate the method via linearity (R² > 0.995), recovery studies (spiked samples), and LOD/LOQ calculations. Include internal standards (e.g., structurally similar dyes) to correct for matrix effects .

Methodological Considerations

  • Data Analysis : Use tools like Orange software for exploratory data analysis (EDA) to visualize spectral correlations or degradation trends .

    霍顿矿洞诡异事件 | X调查
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  • Reproducibility : Adhere to guidelines for detailed experimental reporting, including raw data deposition in supplementary materials .

  • Error Mitigation : Document instrument parameters, batch variations, and statistical confidence intervals to address data variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.